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Compound of Interest

Compound Name: MHY 553

Cat. No.: B3054977 Get Quote

For researchers, scientists, and drug development professionals, this guide offers a detailed

comparative analysis of MHY 553 and saroglitazar, focusing on their mechanisms of action,

experimental data, and relevant signaling pathways. The information is presented to facilitate

an objective evaluation of their therapeutic potential.

Introduction
MHY 553 is a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist that has

been investigated for its potential to alleviate age-induced hepatic steatosis. Saroglitazar is an

established dual PPARα/γ agonist, approved in India for the treatment of diabetic dyslipidemia

and non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH). This guide

provides a side-by-side comparison of these two compounds based on available preclinical and

clinical data.

Mechanism of Action
MHY 553 is a selective PPARα agonist.[1] Its mechanism of action centers on the activation of

PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and

inflammation. By activating PPARα, MHY 553 stimulates the transcription of genes involved in

fatty acid oxidation, leading to a reduction in hepatic lipid accumulation. It also exhibits anti-

inflammatory effects by suppressing the expression of inflammatory markers.

Saroglitazar is a dual agonist of both PPARα and PPARγ.[2][3] This dual activity allows it to

address both dyslipidemia and hyperglycemia. The PPARα agonism primarily targets lipid
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metabolism, leading to increased fatty acid oxidation in the liver, which helps lower triglycerides

and very low-density lipoprotein (VLDL) cholesterol.[3] The PPARγ agonism enhances insulin

sensitivity by modulating the transcription of genes involved in glucose uptake and utilization,

thereby improving glycemic control.[3]

Signaling Pathways
The signaling pathways for MHY 553 and saroglitazar are depicted below, highlighting their

primary targets and downstream effects.
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Caption: MHY 553 Signaling Pathway.
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Caption: Saroglitazar Signaling Pathway.
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Preclinical Data
In Vitro Studies

Parameter MHY 553 Saroglitazar

Cell Line HepG2 HepG2

Primary Target PPARα PPARα and PPARγ

Effect on Triglyceride

Accumulation

Inhibited triglyceride

accumulation induced by a

liver X receptor agonist.[2][3]

Not explicitly detailed in the

provided search results.

EC50 for hPPARα Not specified in search results. 0.65 pmol/L[4][5]

EC50 for hPPARγ
Not active on other PPAR

subtypes.[2][3]
3 nmol/L[4][5]

In Vivo Studies
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Parameter
MHY 553 (in aged Sprague-
Dawley rats)

Saroglitazar (in various
preclinical models)

Model Aged Sprague-Dawley rats
db/db mice, Zucker fa/fa rats,

Golden Syrian hamsters[4]

Effect on Hepatic Steatosis
Markedly ameliorated aging-

induced hepatic steatosis.[2][3]

Reduced hepatic steatosis,

ballooning, inflammation, and

fibrosis in animal models of

NASH.[6]

Effect on Body Weight No significant changes.[2][3]
No effect on body weight in

humans.[6]

Effect on Serum Liver Injury

Markers
No significant changes.[2][3]

Improved liver enzymes in

animal models and patients.[2]

[6]

Effect on Fatty Acid Oxidation

Genes

Significantly increased mRNA

expression of CPT-1A and

ACOX1.[1]

Increases hepatic oxidation of

fatty acids.[7]

Effect on Inflammatory

Markers

Significantly suppressed

inflammatory mRNA

expression.[1]

Reduces inflammation in the

liver.[6]

Effect on Lipid Profile Not detailed.

Dose-dependent reductions in

serum triglycerides and free

fatty acids.[4]

Effect on Glycemic Control Not detailed.
Dose-dependent reductions in

serum glucose and insulin.[4]

Clinical Data
MHY 553: There is currently no publicly available clinical data for MHY 553.

Saroglitazar: Saroglitazar has undergone extensive clinical development and is approved for

clinical use in India.
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Diabetic Dyslipidemia: Clinical trials have demonstrated that saroglitazar effectively reduces

triglycerides, LDL cholesterol, and VLDL cholesterol, while increasing HDL cholesterol.[8] It

also improves glycemic control by reducing fasting plasma glucose and HbA1c.[2]

NAFLD/NASH: In Phase 2 and 3 clinical trials, saroglitazar has been shown to significantly

reduce liver fat content, improve liver enzymes (ALT), and show improvements in liver

histology, including steatosis, ballooning, and inflammation.[2][9][10]

Safety Profile: Clinical trials and post-marketing surveillance have shown saroglitazar to be

generally well-tolerated with a favorable safety profile.[3][6] It has not been associated with

adverse effects like weight gain and edema, which are sometimes seen with other PPARγ

agonists.[8]

Experimental Protocols
MHY 553 In Vivo Study in Aged Rats

Animal Model: Young (8-week-old) and old (92-week-old) male Sprague-Dawley rats were

used.

Treatment: MHY 553 was administered orally to old rats at doses of 1 and 3 mg/kg/day for 4

weeks.

Analysis:

Histology: Liver tissues were stained with Oil Red O to assess lipid accumulation.

Gene Expression: mRNA levels of genes related to fatty acid oxidation (CPT-1A, ACOX1)

and inflammation were measured by qPCR.

Protein Expression: Western blotting was used to confirm the activation of PPARα.[1][3]

Saroglitazar Clinical Trial for NASH (Illustrative Example)
Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.[11]

Patient Population: Patients with biopsy-proven NASH.[11]
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Intervention: Saroglitazar Magnesium (2 mg or 4 mg) or placebo administered orally once

daily.[11]

Primary Endpoint: Change in liver fat content as measured by MRI-PDFF from baseline.[9]

Secondary Endpoints: Changes in liver enzymes (ALT, AST), lipid profile, glycemic

parameters, and liver histology (NAS score).[2][11]

Comparative Experimental Workflow

MHY 553 Preclinical Evaluation Saroglitazar Development Pipeline

In Vitro Studies
(HepG2 cells)

In Vivo Studies
(Aged Rats)

Analysis:
- Histology (Oil Red O)

- Gene Expression (qPCR)
- Protein Expression (Western Blot)

Preclinical Studies
(Multiple Animal Models)

Phase 1 Clinical Trials

Phase 2 Clinical Trials
(e.g., NASH)

Phase 3 Clinical Trials
(e.g., Diabetic Dyslipidemia)

Regulatory Approval

Comparative Experimental Workflow

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.creative-bioarray.com/support/fatty-acid-oxidation-assay.htm
https://assets.fishersci.com/TFS-Assets/BID/Methods-&-Protocols/lipofectamine3000-hep-g2-protocol.pdf
https://www.oncotarget.com/article/17695/
https://www.creative-bioarray.com/support/fatty-acid-oxidation-assay.htm
https://www.benchchem.com/product/b3054977?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3054977?utm_src=pdf-custom-synthesis
https://www.oncotarget.com/article/17695/text/
https://www.oncotarget.com/article/17695/
https://www.researchgate.net/scientific-contributions/Sang-Gyun-Noh-2127458169
https://www.thermofisher.com/us/en/home/references/protocols/cell-culture/transfection-protocol/hepg2-cells-protocol.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-culture/transfection-protocol/hepg2-cells-protocol.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10441355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10441355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11621109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11621109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2994044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2994044/
https://assets.fishersci.com/TFS-Assets/BID/Methods-&-Protocols/lipofectamine3000-hep-g2-protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_HepG2_Cell_Viability_Assay_with_Demethyleneberberine_Treatment.pdf
https://www.creative-bioarray.com/support/fatty-acid-oxidation-assay.htm
https://www.benchchem.com/product/b3054977#comparative-analysis-of-mhy-553-and-saroglitazar
https://www.benchchem.com/product/b3054977#comparative-analysis-of-mhy-553-and-saroglitazar
https://www.benchchem.com/product/b3054977#comparative-analysis-of-mhy-553-and-saroglitazar
https://www.benchchem.com/product/b3054977#comparative-analysis-of-mhy-553-and-saroglitazar
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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